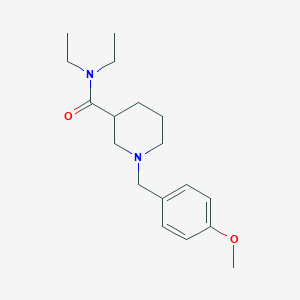![molecular formula C25H28N4O B4948410 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine, also known as ABT-089, is a novel compound that has been widely studied in the field of neuroscience. ABT-089 is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is a key target for the development of cognitive enhancers.
Mécanisme D'action
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine is a potent and selective agonist of the α4β2 nAChR, which is a key target for the development of cognitive enhancers. The α4β2 nAChR is involved in a variety of cognitive processes, including attention, learning, and memory. By activating this receptor, this compound can enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to increase the density of α4β2 nAChRs in the brain. These effects are thought to contribute to the cognitive-enhancing properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine is its potent and selective activity at the α4β2 nAChR. This makes it a useful tool for investigating the role of this receptor in cognitive processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are several future directions for the study of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine. One area of focus is the development of more potent and selective α4β2 nAChR agonists. Another area of focus is the investigation of the long-term effects of this compound on cognitive function. Finally, there is interest in studying the potential use of this compound in the treatment of nicotine addiction and other cognitive disorders.
In conclusion, this compound is a novel compound that has been extensively studied for its potential use as a cognitive enhancer. It is a potent and selective agonist of the α4β2 nAChR, and has been shown to improve cognitive function in animal models of several cognitive disorders. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that hold promise for the development of new cognitive enhancers and treatments for cognitive disorders.
Méthodes De Synthèse
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine is synthesized by a multistep process that involves the reaction of 4-acetyl-1-piperazine with 3-bromopyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with 4-biphenylylcarboxaldehyde to produce this compound.
Applications De Recherche Scientifique
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve cognitive function in animal models of Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. This compound has also been investigated for its potential use in the treatment of nicotine addiction, as it has been shown to reduce nicotine self-administration in animal models.
Propriétés
IUPAC Name |
1-[4-[3-[[(4-phenylphenyl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-20(30)28-14-16-29(17-15-28)25-24(8-5-13-27-25)19-26-18-21-9-11-23(12-10-21)22-6-3-2-4-7-22/h2-13,26H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVDJJPYKXVHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B4948328.png)
![methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4948330.png)
![2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)

![2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4948359.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4948360.png)
![{8-[(4-fluorophenyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4948365.png)
![N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4948372.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B4948382.png)
![2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B4948394.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4948407.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine](/img/structure/B4948416.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4948430.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4948434.png)
